molecular formula C19H18F4N2O2S B2506759 2-((4-Fluorophenyl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421443-24-4

2-((4-Fluorophenyl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2506759
CAS RN: 1421443-24-4
M. Wt: 414.42
InChI Key: IPBDXMVPZYMOBY-UHFFFAOYSA-N
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Description

The compound "2-((4-Fluorophenyl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of various functional groups such as the fluorophenyl group, trifluoromethyl group, and the piperidinyl moiety. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds and functional groups are discussed, which can give insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including N-alkylation, coupling reactions, and hydrogenation. For instance, the synthesis of a related compound with a fluorophenyl and a piperidinyl group was achieved through a sequence of reactions starting with the treatment of N-{2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}isonicotinamide hydrochloride with ammonium acetate in acetic acid, followed by coupling and hydrogenation steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction studies. For example, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around certain atoms was described as distorted tetrahedral . These findings suggest that the compound of interest may also exhibit a chair conformation for the piperidine ring and similar geometrical features.

Chemical Reactions Analysis

The reactivity of compounds containing similar functional groups has been studied, revealing complex reaction pathways. For example, the reaction of a trifluoro compound with piperidine bases in dipolar aprotic solvents was found to be complex, leading to multiple products through a multistep mechanism . This suggests that the compound may also undergo complex reactions with bases, potentially leading to interesting reaction intermediates and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various studies. For instance, the electrochromic properties of a copolymer containing a fluorophenyl group were investigated, showing that it can display multiple colors when oxidized or reduced . Additionally, the thermal properties of a compound with a piperidine moiety were studied, indicating stability over a certain temperature range . These studies imply that the compound of interest may also exhibit unique electrochromic and thermal properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : This compound has been synthesized through various methods, including reactions involving phosphoryl/phosphorothioyl chloride and p-substituted phenylboronic acids. These synthesis methods have been characterized using different spectral analyses (Reddy et al., 2012).
  • Biological Activities : Substituted thiophenes, which are structurally similar, have shown a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties. Such compounds also find applications in material science and pharmaceuticals (Nagaraju et al., 2018).
  • Antibacterial Properties : Piperidine-containing compounds have demonstrated significant antibacterial activity, hinting at potential applications of similar structures in antimicrobial research (Merugu, Ramesh, & Sreenivasulu, 2010).

Applications in Material Science

  • Electrochromic Properties : Compounds with fluorophenyl and thiophenyl groups have been used in enhancing the electrochromic properties of conducting polymers, indicating potential applications in electronic devices (Türkarslan et al., 2007).

Medicinal Chemistry and Drug Synthesis

  • Inhibitory Activities : Fluorophenyl-pyridinyl structures have shown inhibitory activities against various enzymes, suggesting their potential in developing therapeutic agents (Meguro et al., 2017).
  • Synthesis of Novel Compounds : Various methods have been employed to synthesize compounds with similar structures, which have applications in developing new drugs (Vaid et al., 2012).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Structural analysis of similar compounds has been carried out to understand their crystallography, which is crucial for designing drugs and materials (Govindhan et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O2S/c20-14-2-4-16(5-3-14)28-12-18(26)25-9-7-15(8-10-25)27-17-6-1-13(11-24-17)19(21,22)23/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBDXMVPZYMOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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